4-Hydroxymethyl-2-benzylphenyl Isobutyrate
CAS No.: 1309934-15-3
Cat. No.: VC0126831
Molecular Formula: C18H20O3
Molecular Weight: 284.355
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309934-15-3 |
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Molecular Formula | C18H20O3 |
Molecular Weight | 284.355 |
IUPAC Name | [2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
Standard InChI | InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Standard InChI Key | BVZDLJZZOGYDGM-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Chemical Identifiers
4-Hydroxymethyl-2-benzylphenyl Isobutyrate can be identified through various chemical descriptors and nomenclature systems widely used in scientific literature and chemical databases. Table 1 presents the essential chemical identifiers for this compound.
Table 1: Chemical Identifiers of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate
The systematic name provides insight into the structural composition of the molecule, indicating the presence of a 2-methylpropanoic acid (isobutyric acid) ester group attached to a phenyl ring with hydroxymethyl and benzyl substituents.
Structural Characteristics
The molecular structure of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate features several distinctive elements that define its chemical behavior and reactivity. The compound contains a phenyl ring with three key functional groups arranged in a specific pattern:
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A hydroxymethyl group (-CH2OH) at the para position (4-position), which contributes to its hydrogen bonding capabilities and influences its solubility characteristics.
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A benzyl group (-CH2-Ph) at the ortho position (2-position), adding significant hydrophobic character and structural bulk to the molecule.
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An isobutyrate ester group (derived from isobutyric acid) attached to the oxygen at the opposite ortho position, forming the ester linkage that is susceptible to hydrolysis under various conditions.
This specific arrangement of functional groups results in a molecule with both polar and nonpolar regions, influencing its physicochemical properties and behavior in different environments, particularly in pharmaceutical formulations where stability is a critical concern.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate is essential for predicting its behavior in various environments and applications. Table 2 summarizes these properties based on available data.
Table 2: Physical and Chemical Properties of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate
The compound's moderate lipophilicity (LogP of 3.33) indicates a balance between hydrophobic and hydrophilic properties, potentially affecting its distribution in biological systems and pharmaceutical formulations. Its polar surface area suggests potential for hydrogen bonding interactions, which may influence its stability and reactivity. The presence of six rotatable bonds contributes to conformational flexibility, which can affect its binding interactions and physical properties.
Applications and Uses
Pharmaceutical Relevance
The primary significance of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate lies in its relationship to the pharmaceutical drug Fesoterodine. Based on available research data, this compound has been identified as:
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An impurity of Fesoterodine (F321300) found during quality control analyses .
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A degradation product formed under stress conditions in Fesoterodine tablet dosage forms, suggesting its formation through specific degradation pathways during storage or manufacturing processes .
These findings have significant implications for pharmaceutical development and quality control, including:
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Establishment of appropriate specifications for Fesoterodine purity and impurity profiles.
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Development of stability-indicating analytical methods for monitoring Fesoterodine quality during shelf-life.
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Design of more stable formulations or packaging systems to minimize degradation.
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Regulatory compliance for impurity identification and quantification according to ICH (International Council for Harmonisation) guidelines.
The detection and monitoring of this compound in pharmaceutical preparations is critical for ensuring the safety, efficacy, and quality of Fesoterodine-containing medications throughout their approved shelf-life.
Research involving 4-Hydroxymethyl-2-benzylphenyl Isobutyrate has been documented in scientific literature, with several publications referenced in connection with this compound. While the complete findings of these studies are not fully detailed in the available search results, they point to the compound's significance in analytical method development and pharmaceutical stability studies.
Key publications mentioned in relation to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate include:
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Miyabe, K., et al. (2004) in Journal of Separation Science, 27, 853 - This study likely addresses separation techniques relevant to pharmaceutical impurity analysis, potentially including methodologies applicable to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate and related compounds .
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Kapoor, N., et al. (2006) in Analytica Chimica Acta, 570, 41 - This research appears to focus on analytical chemistry applications relevant to pharmaceutical compounds, possibly including methods for detecting and quantifying impurities like 4-Hydroxymethyl-2-benzylphenyl Isobutyrate .
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Hefnawy, M., et al. (2009) in Journal of Pharmaceutical and Biomedical Analysis, 50, 527 - This publication likely contributes to the development of pharmaceutical analysis methods, potentially offering insights into the detection and quantification of Fesoterodine impurities .
These studies collectively contribute to the scientific understanding of how to detect, measure, and control the presence of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate in pharmaceutical products. The identification of this compound as a degradation product under stress conditions provides valuable information for establishing appropriate storage conditions, determining shelf-life, and developing formulation strategies for Fesoterodine-containing medications.
The research surrounding this compound exemplifies the importance of impurity profiling in pharmaceutical development and the ongoing efforts to enhance analytical methodologies for ensuring drug quality and safety.
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